molecular formula C15H16ClNO4S B6515371 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-97-3

6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No. B6515371
CAS RN: 950269-97-3
M. Wt: 341.8 g/mol
InChI Key: PUMXQLSSQCDMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also known as MPSC, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those related to enzyme inhibition, drug delivery, and cancer research. The compound has a range of biochemical and physiological effects, and its use in laboratory experiments has been associated with both advantages and limitations.

Scientific Research Applications

6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been used for a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and proteases. It has also been used as a drug delivery agent, as it can be used to transport drugs to specific cells. Additionally, 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes by binding to their active sites, thus preventing them from performing their normal functions. Additionally, it has been suggested that 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one may act as a drug delivery agent by binding to the cell membrane, allowing the drug to be transported to the cell.
Biochemical and Physiological Effects
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and proteases. Additionally, it has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, and it is not yet clear how it interacts with other compounds. Additionally, it is not yet known how it affects the human body in long-term use.

Future Directions

There are several potential future directions for research on 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. Firstly, further research is needed to understand how it interacts with other compounds. Secondly, more research is needed to understand its mechanism of action and how it affects the human body in long-term use. Thirdly, further research is needed to understand its potential applications in cancer research. Finally, further research is needed to develop new synthesis methods for 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.

Synthesis Methods

6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be synthesized by a two-step reaction from 4-methylpiperidine and chloroacetyl chloride. Firstly, 4-methylpiperidine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 6-chloro-3-chloroacetyl-2H-chromen-2-one. Secondly, this intermediate is reacted with sodium sulfite to form 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. This synthesis method has been widely used in research laboratories and is relatively straightforward.

properties

IUPAC Name

6-chloro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMXQLSSQCDMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

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